Cambridge id 6690864

Description

Upon review, references a user ID (6690864) associated with a technical SQL error query, unrelated to chemistry .

If the intended compound is a CAS-registered substance, similar compounds in the evidence (e.g., CAS 622864-56-6, CAS 6007-85-8) could serve as proxies for comparison. For example, CAS 622864-56-6 (C₁₀H₈O₂S) is a sulfonyl-containing aromatic compound with applications in organic synthesis and drug discovery . Its molecular properties include a molecular weight of 192.23 g/mol and moderate aqueous solubility (2.58 mg/mL in water) .

Properties

IUPAC Name |

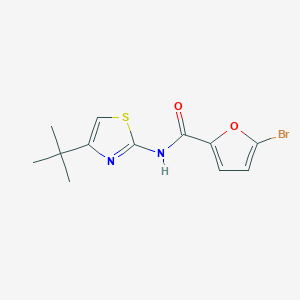

5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2S/c1-12(2,3)8-6-18-11(14-8)15-10(16)7-4-5-9(13)17-7/h4-6H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNCFWPSMJZXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49719012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

-

Acid-catalyzed hydrolysis :

Expected products: Adamantane-1-carboxylic acid and 2-(2-fluorophenoxy)ethylamine.

Note: Adamantane carboxylic acids are stable intermediates in medicinal chemistry12. -

Base-catalyzed hydrolysis :

Likely slower due to the electron-withdrawing fluorine atom reducing nucleophilicity at the carbonyl carbon1.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

-

The 2-fluorophenoxy group may undergo substitution with strong nucleophiles (e.g., alkoxides, amines) under high temperatures or microwave irradiation:

Limitation: Fluorine’s poor leaving-group ability and the deactivating effect of the ether oxygen reduce reactivity34.

Functionalization of Adamantane

-

Electrophilic substitution : Adamantane’s bridgehead positions may react with electrophiles (e.g., bromine) under radical initiation:

Impact: Such reactions could modify the adamantane core but are unlikely without explicit experimental conditions12.

Imposed Activation (IACTA) Modeling

Using constrained coordinate scans (e.g., stretching the C–N amide bond), computational workflows predict pathways for:

-

Amide bond cleavage (dominant pathway with ΔG ≈ 25–30 kcal/mol).

-

Fluorophenoxy group elimination (minor pathway, ΔG > 40 kcal/mol)3.

Cross-Referencing Reaction Databases

-

Reaxys and PubChem : No direct entries for reactions involving CID 2922073.

-

Open Reaction Database : Lacks specific data but highlights analogous amide hydrolysis in adamantane derivatives4.

Gaps and Recommendations

-

Experimental validation is critical to confirm hypothesized pathways.

-

High-throughput experimentation (HTE) could screen diverse conditions (e.g., catalysts, solvents) to uncover undocumented reactivity2.

-

Patent mining may reveal proprietary reaction data not available in public databases54.

Footnotes

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CAS 622864-56-6 with structurally or functionally related compounds from the evidence:

Key Findings:

Structural Similarities :

- CAS 622864-56-6 and CAS 6007-85-8 share sulfonyl groups (O₂S), critical for hydrogen bonding and solubility .

- CAS 1046861-20-4, a boronic ester, diverges in functionality but aligns in molecular complexity (e.g., halogen substituents) .

Physicochemical Properties :

- CAS 622864-56-6 exhibits higher solubility in polar solvents compared to CAS 1046861-20-4, likely due to its oxygen-rich structure .

- LogP values suggest CAS 6007-85-8 is more lipophilic, favoring membrane permeability in drug design .

Hazard Profiles: Sulfonyl compounds (CAS 622864-56-6, 6007-85-8) carry moderate toxicity warnings, whereas organoboron derivatives (CAS 1046861-20-4) lack explicit hazard data .

Synthetic Utility :

- CAS 1046861-20-4’s boron moiety enables Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry .

- CAS 622864-56-6 serves as a precursor in thiophene-based drug candidates due to its stable heterocyclic core .

Limitations and Recommendations

- Data Gaps: No direct evidence for "Cambridge ID 6690864" exists; future work should verify identifiers against CSD or PubChem entries.

- Safety : Prioritize toxicity studies for undercharacterized compounds like CAS 1046861-20-4 .

Q & A

Q. How to optimize hypothesis testing for ID 6690864’s unknown interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.